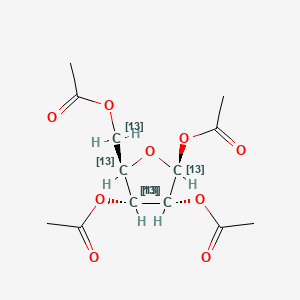
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 is a chemically modified sugar derivative. It is an acetylated form of beta-D-ribofuranose, where the hydroxyl groups at positions 1, 2, 3, and 5 are replaced with acetyl groups. This compound is often used as a precursor in the synthesis of nucleosides and other biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 can be synthesized through the acetylation of beta-D-ribofuranose. The process involves the reaction of beta-D-ribofuranose with acetic anhydride in the presence of a catalyst such as sodium acetate or pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In industrial settings, the production of this compound involves the acetylation of nucleosides followed by crystallization. The process includes the degradation of nucleotides, acetylation, and subsequent crystallization to obtain the final product .
化学反応の分析
Types of Reactions
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield beta-D-ribofuranose.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Hydrolysis: Beta-D-ribofuranose.
Substitution: Various substituted ribofuranose derivatives depending on the nucleophile used.
科学的研究の応用
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of nucleosides and nucleotides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Serves as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: Utilized in the production of various pharmaceuticals and biochemical reagents
作用機序
The mechanism of action of 1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 involves its conversion to beta-D-ribofuranose through hydrolysis. The beta-D-ribofuranose can then participate in various biochemical pathways, including nucleoside synthesis. The acetyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetra-O-acetyl beta-D-Ribofuranose: Similar structure but with acetylation at the 4th position instead of the 5th.
1,2,3,5-Tetra-O-benzoyl beta-D-Ribofuranose: Similar structure but with benzoyl groups instead of acetyl groups.
Uniqueness
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in nucleoside synthesis and other biochemical applications .
特性
分子式 |
C13H18O9 |
|---|---|
分子量 |
323.24 g/mol |
IUPAC名 |
[(2R,3R,4R,5S)-3,4,5-triacetyloxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1/i5+1,10+1,11+1,12+1,13+1 |
InChIキー |
IHNHAHWGVLXCCI-SKYAMXHWSA-N |
異性体SMILES |
CC(=O)O[13CH2][13C@@H]1[13C@H]([13C@H]([13C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)
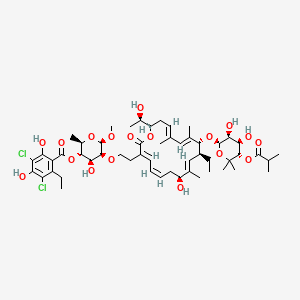
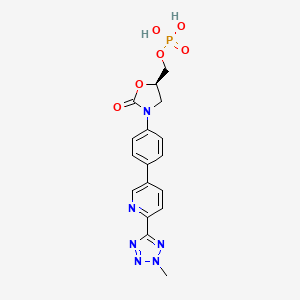
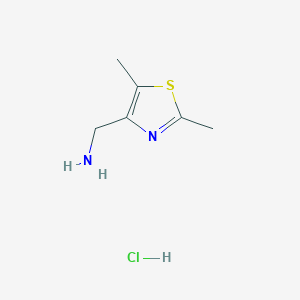
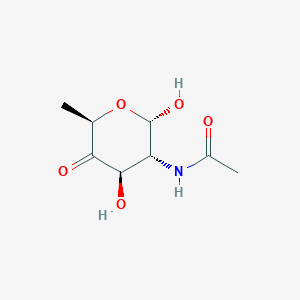
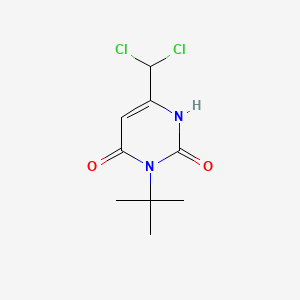
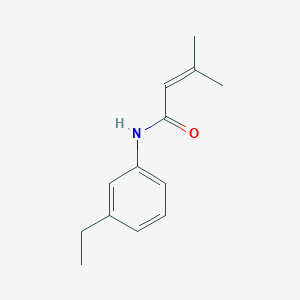
![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)

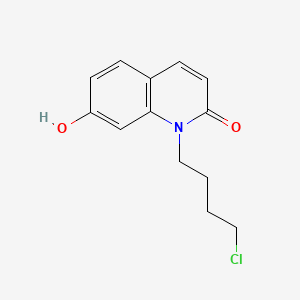
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)


